

Spectral Data of 2-Methylquinolin-3-ol: A Technical Guide for Researchers

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Compound of Interest

Compound Name: 2-Methylquinolin-3-ol

Cat. No.: B1297092

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This in-depth technical guide provides a comprehensive overview of the spectral data for **2-methylquinolin-3-ol** (CAS No. 613-19-4), a key intermediate in the synthesis of various dyes and a significant scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction to 2-Methylquinolin-3-ol

2-Methylquinolin-3-ol, also known as 3-hydroxyquinaldine, belongs to the quinoline family of heterocyclic aromatic compounds. Its structure, featuring a hydroxyl group at the 3-position and a methyl group at the 2-position of the quinoline ring, imparts specific chemical properties that are reflected in its spectral characteristics. Understanding these spectral fingerprints is crucial for its identification, purity assessment, and the structural elucidation of its derivatives.

Visualizing the Core Structure

To provide a clear structural reference, the following diagram illustrates the molecular structure of **2-Methylquinolin-3-ol**.

Caption: Molecular structure of **2-Methylquinolin-3-ol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While experimental spectra for **2-methylquinolin-3-ol** are not readily available in the public domain, we can predict the expected chemical shifts based on the analysis of closely related quinoline derivatives and fundamental principles.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of **2-methylquinolin-3-ol** is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Notes
-OH	1.0 - 5.0 (variable)	Singlet (broad)	The chemical shift is highly dependent on solvent and concentration.
Aromatic-H (C4-H)	~7.5 - 7.8	Singlet	Expected to be a singlet due to the absence of adjacent protons.
Aromatic-H (C5-H, C6-H, C7-H, C8-H)	~7.2 - 8.2	Multiplet	These protons on the benzene ring will exhibit complex splitting patterns due to coupling with each other.
-CH ₃	~2.5	Singlet	The methyl group protons are expected to appear as a singlet.

Causality Behind Predicted Shifts:

- The aromatic protons resonate in the downfield region (7.2-8.2 ppm) due to the deshielding effect of the aromatic ring current.

- The exact positions of the aromatic protons are influenced by the electronic effects of the hydroxyl and methyl substituents.
- The methyl group protons appear in the upfield region characteristic of alkyl groups attached to an aromatic system.
- The hydroxyl proton signal is often broad and its position is variable due to hydrogen bonding and exchange with trace amounts of water in the solvent.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in **2-methylquinolin-3-ol** will give rise to a distinct signal.

Carbon	Predicted Chemical Shift (ppm)	Notes
C=O (C3)	~140 - 150	The carbon bearing the hydroxyl group is expected to be significantly downfield.
C=N (C2)	~155 - 165	The carbon atom of the C=N bond in the quinoline ring.
Aromatic C-H	~115 - 135	Carbons in the aromatic rings that are bonded to hydrogen.
Aromatic Quaternary C	~125 - 145	Quaternary carbons within the fused ring system.
-CH ₃	~20 - 25	The methyl carbon signal appears in the typical upfield region for alkyl groups.

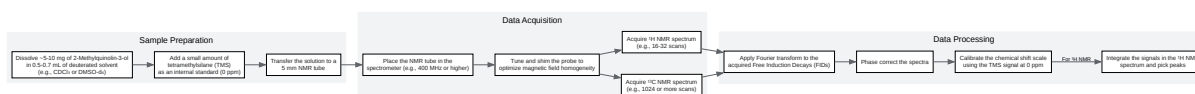
Causality Behind Predicted Shifts:

- The electronegativity of the nitrogen and oxygen atoms causes a downfield shift for the adjacent carbon atoms (C2 and C3).^[1]

- The chemical shifts of the aromatic carbons are influenced by the electron-donating nature of the hydroxyl group and the electron-donating (by hyperconjugation) nature of the methyl group.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is essential for accurate structural elucidation.



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Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **2-methylquinolin-3-ol** will be dominated by vibrations of the quinoline ring system, the hydroxyl group, and the methyl group.

Wavenumber (cm ⁻¹)	Vibrational Mode	Intensity
3200 - 3600	O-H stretch (hydrogen-bonded)	Strong, broad
3000 - 3100	Aromatic C-H stretch	Medium
2850 - 3000	Aliphatic C-H stretch (-CH ₃)	Medium
~1620, ~1580, ~1500	C=C and C=N stretching (quinoline ring)	Strong to medium
~1450	-CH ₃ bend	Medium
~1200 - 1300	C-O stretch (phenol)	Strong
750 - 900	Aromatic C-H out-of-plane bending	Strong

Interpretation of Key IR Absorptions:

- The broad and strong absorption in the 3200-3600 cm⁻¹ region is a characteristic signature of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding.[\[2\]](#)
- The multiple sharp peaks in the 1500-1620 cm⁻¹ region are indicative of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline core.[\[3\]](#)
- The strong band around 1200-1300 cm⁻¹ is attributed to the C-O stretching vibration of the phenolic hydroxyl group.
- The pattern of strong absorptions in the 750-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum of the empty ATR accessory.
- Sample Application: Place a small amount of powdered **2-methylquinolin-3-ol** onto the ATR crystal.
- Pressure Application: Apply consistent pressure to the sample using the ATR pressure arm to ensure good contact with the crystal.
- Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio.
- Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

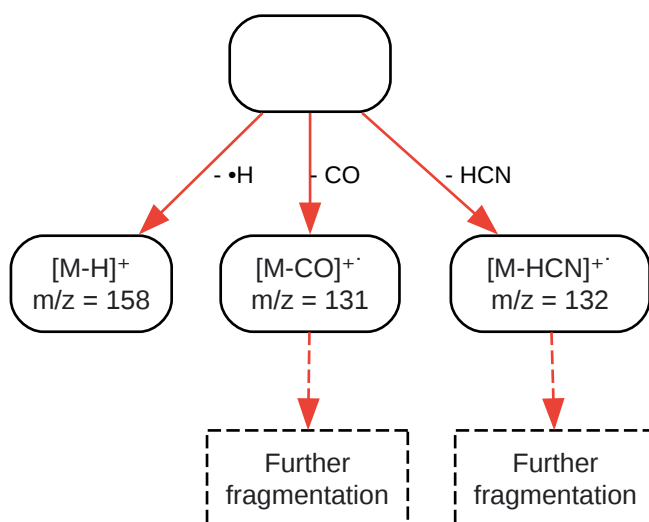
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Expected Molecular Ion: For **2-methylquinolin-3-ol** ($C_{10}H_9NO$), the expected molecular ion peak ($[M]^+$) in an electron ionization (EI) mass spectrum would be at a mass-to-charge ratio (m/z) of 159.

Predicted Fragmentation Pattern

The fragmentation of the **2-methylquinolin-3-ol** molecular ion is expected to proceed through several characteristic pathways, primarily involving the stable quinoline ring system.



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Caption: Predicted major fragmentation pathways for **2-Methylquinolin-3-ol**.

Interpretation of Fragmentation:

- Loss of a hydrogen radical ($\bullet\text{H}$): A peak at m/z 158 ($[\text{M}-\text{H}]^+$) is expected, resulting from the loss of the hydroxyl hydrogen or a hydrogen from the methyl group.
- Loss of carbon monoxide (CO): A significant peak at m/z 131 ($[\text{M}-\text{CO}]^{+\bullet}$) is anticipated due to the expulsion of a CO molecule from the hydroxylated ring, a common fragmentation pathway for phenols and related compounds.^[4]
- Loss of hydrogen cyanide (HCN): The quinoline ring can undergo fragmentation by losing a molecule of HCN , leading to a peak at m/z 132 ($[\text{M}-\text{HCN}]^{+\bullet}$).

Experimental Protocol for Mass Spectrometry Data Acquisition (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of volatile and thermally stable compounds like **2-methylquinolin-3-ol**.

- Sample Preparation: Prepare a dilute solution of **2-methylquinolin-3-ol** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

- GC Separation: Inject a small volume (e.g., 1 μ L) of the solution into the GC. The compound will be vaporized and separated from any impurities on a capillary column (e.g., a DB-5ms column).
- Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source, where it is typically ionized by electron impact (EI) at 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).
- Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectral data of **2-methylquinolin-3-ol** provides a unique fingerprint for its identification and characterization. This guide has detailed the expected NMR, IR, and MS spectral features, explained the underlying principles for these observations, and provided standardized protocols for data acquisition. By understanding these spectral properties, researchers can confidently identify this important chemical intermediate and utilize it in their synthetic and developmental endeavors.

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